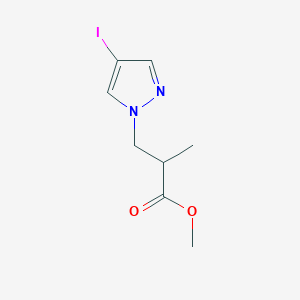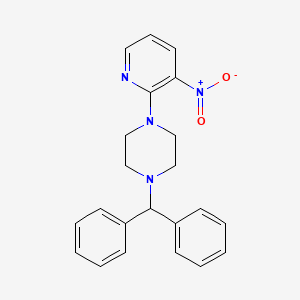
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a chemical compound with the molecular formula C22H22N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine typically involves the reaction of benzhydryl chloride with 4-(3-nitro-2-pyridinyl)piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products:
Reduction of Nitro Group: 1-Benzhydryl-4-(3-amino-2-pyridinyl)piperazine.
Substitution Reactions: Various substituted piperazine derivatives depending on the electrophile used.
科学研究应用
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The benzhydryl group provides lipophilicity, allowing the compound to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological molecules, influencing their activity and leading to the compound’s observed effects.
相似化合物的比较
- 1-Benzhydryl-4-(2-pyridinyl)piperazine
- 1-Benzhydryl-4-(4-nitro-2-pyridinyl)piperazine
- 1-Benzhydryl-4-(3-chloro-2-pyridinyl)piperazine
Comparison: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is unique due to the presence of the nitro group at the 3-position of the pyridine ring. This structural feature influences its reactivity and biological activity. Compared to its analogs, the nitro group can undergo reduction to form an amino group, providing additional functional versatility. The position of the nitro group also affects the compound’s electronic properties and its interaction with biological targets.
属性
IUPAC Name |
1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWXRHOZQEWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)
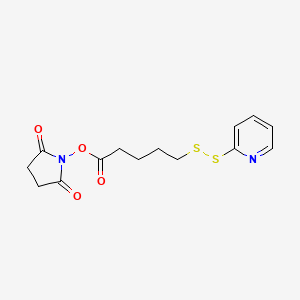
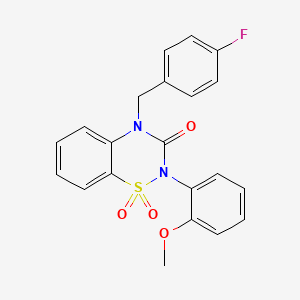
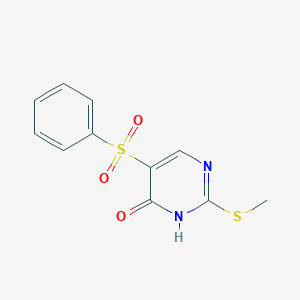
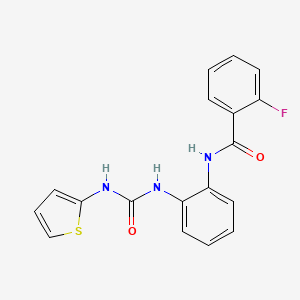
![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)

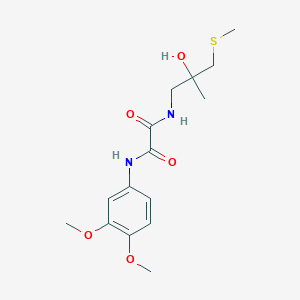
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)
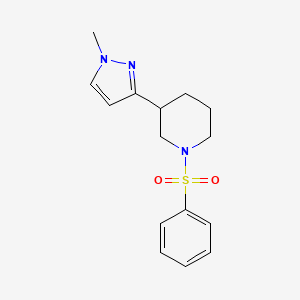
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)
